(2Z,4E)-N-(3-chloro-4-methoxyphenyl)-2-cyano-5-phenylpenta-2,4-dienamide
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Overview
Description
(2Z,4E)-N-(3-chloro-4-methoxyphenyl)-2-cyano-5-phenylpenta-2,4-dienamide is an organic compound characterized by its complex structure, which includes a cyano group, a chloro-methoxyphenyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E)-N-(3-chloro-4-methoxyphenyl)-2-cyano-5-phenylpenta-2,4-dienamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the dienamide backbone: This can be achieved through a Knoevenagel condensation reaction between a suitable aldehyde and a malononitrile derivative.
Introduction of the chloro-methoxyphenyl group: This step often involves a nucleophilic substitution reaction where the chloro-methoxyphenyl group is introduced to the intermediate compound.
Final cyclization and purification: The final product is obtained through cyclization reactions followed by purification using techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z,4E)-N-(3-chloro-4-methoxyphenyl)-2-cyano-5-phenylpenta-2,4-dienamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
(2Z,4E)-N-(3-chloro-4-methoxyphenyl)-2-cyano-5-phenylpenta-2,4-dienamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2Z,4E)-N-(3-chloro-4-methoxyphenyl)-2-cyano-5-phenylpenta-2,4-dienamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2Z,4E)-N-(3-chloro-4-methoxyphenyl)-2-cyano-5-phenylpenta-2,4-dienamide: shares similarities with other cyano and dienamide compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2Z,4E)-N-(3-chloro-4-methoxyphenyl)-2-cyano-5-phenylpenta-2,4-dienamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c1-24-18-11-10-16(12-17(18)20)22-19(23)15(13-21)9-5-8-14-6-3-2-4-7-14/h2-12H,1H3,(H,22,23)/b8-5+,15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCDWEZHRZEQEM-OTLSHVCWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=CC=CC2=CC=CC=C2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C(=C\C=C\C2=CC=CC=C2)/C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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